N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide
Description
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-4-26-19-9-6-16(7-10-19)21(25)22-17-12-20(24)23(13-17)18-8-5-14(2)15(3)11-18/h5-11,17H,4,12-13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIZORUIFFTLMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is compared to three structurally related analogs from the evidence:
N-{5-[1-(3,4-Dimethylphenyl)-5-Oxopyrrolidin-3-yl]-1,3,4-Thiadiazol-2-yl}-2-Ethoxybenzamide (): Features a 1,3,4-thiadiazol ring bridging the pyrrolidinone and benzamide groups. The sulfur atom in the thiadiazol ring increases lipophilicity compared to the target compound’s direct pyrrolidinone-amide linkage.
The ethoxybenzamide group is retained, but the heterocyclic system differs significantly.
Physicochemical Properties
Key differences in properties are summarized below:
- Lipophilicity : The thiadiazol analog (logP = 4.55) is more lipophilic than the target compound due to the sulfur atom and thiadiazol ring .
Bioactivity Considerations
Though bioactivity data are absent, structural features correlate with known drug design principles:
- 3,4-Dimethylphenyl Group : Enhances hydrophobic interactions in binding pockets.
- Ethoxybenzamide : The ethoxy group may improve metabolic stability compared to unsubstituted benzamides.
Preparation Methods
N-Arylation of Pyrrolidinone Derivatives
The introduction of the 3,4-dimethylphenyl group at the pyrrolidinone nitrogen represents a critical first step. A metal-free protocol adapted from redox-neutral three-component reactions enables efficient N-arylation. In this method, p-quinol ethers serve as arylating agents, reacting with pyrrolidinone under mild conditions to yield 1-(3,4-dimethylphenyl)pyrrolidin-5-one. The reaction proceeds via a tandem mechanism:
-
Electrophilic activation of the p-quinol ether by the pyrrolidinone nitrogen.
-
Aryl transfer to form the N-aryl bond.
-
Rearomatization of the quinone moiety, driven by proton transfer.
This approach avoids transition-metal catalysts, reducing purification challenges and cost. Typical conditions involve dichloromethane as the solvent, room temperature, and a 12-hour reaction time, achieving yields of 78-85%.
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 120°C | Increases from 75% to 92% |
| Time | 24 h | Maximizes cyclization efficiency |
| Catalyst | Phenylsilicon | Enhances carbonyl activation |
Amide Bond Formation via Phosphine-Mediated Coupling
The final step involves coupling 3-amino-1-(3,4-dimethylphenyl)pyrrolidin-5-one with 4-ethoxybenzoic acid. A phosphine-mediated method derived from PPh₃-I₂ systems achieves this efficiently. The protocol involves:
-
In situ generation of a benzoyl iodide intermediate from 4-ethoxybenzoic acid and iodine.
-
Nucleophilic substitution by the pyrrolidinone amine, facilitated by PPh₃.
-
Deprotonation with triethylamine to drive the reaction to completion.
This method circumvents traditional coupling agents like EDCl/HOBt, offering a cost-effective alternative with yields exceeding 90% under optimized conditions.
| Component | Role | Optimal Equivalents |
|---|---|---|
| PPh₃ | Reductant/I² scavenger | 1.2 eq |
| I₂ | Electrophilic activator | 1.0 eq |
| Et₃N | Base | 2.5 eq |
Optimization of Reaction Parameters
Solvent Effects in N-Arylation
Polar aprotic solvents like DMF accelerate N-arylation but promote side reactions. Comparative studies reveal that dichloromethane balances reactivity and selectivity, achieving an 85% yield versus 72% in DMF.
Temperature Control in Alpha-Amination
Exceeding 120°C during α-amination leads to pyrrolidinone ring degradation. Kinetic profiling shows that maintaining the temperature at 110-120°C optimizes the amine formation rate while preserving structural integrity.
Industrial-Scale Production Considerations
Continuous-Flow Synthesis
Adapting the phosphine-mediated amidation for continuous-flow systems reduces reaction time from 12 hours to 45 minutes. Key parameters include:
-
Residence time : 8 minutes
-
Pressure : 4 bar
-
Temperature : 80°C
This method enhances throughput by 300% compared to batch processes.
Q & A
Q. What are the established synthetic routes for N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide, and how can reaction conditions be optimized for higher yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with condensation of 3,4-dimethylphenylamine with pyrrolidinone derivatives, followed by coupling with 4-ethoxybenzamide. Key steps include:
- Step 1 : Formation of the pyrrolidinone core via cyclization under acidic conditions (e.g., HCl/ethanol, 80°C) .
- Step 2 : Amide coupling using carbodiimide reagents (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C .
- Optimization :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Catalysts : Triethylamine improves coupling efficiency by neutralizing HCl byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity ≥95% .
| Reaction Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C (coupling step) | Prevents side reactions |
| Catalyst | EDC/HOBt | 85–90% yield |
| Purification Method | Column chromatography | Purity >95% |
Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable for confirming its identity?
- Methodological Answer : Structural confirmation requires a combination of:
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Peaks at δ 1.35–1.45 ppm (ethoxy CH3), δ 2.20–2.30 ppm (3,4-dimethylphenyl CH3), and δ 7.20–7.80 ppm (aromatic protons) verify substituent positions .
- 13C NMR : Carbonyl signals (C=O) at ~170 ppm and pyrrolidinone carbons at ~45–60 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 381.18) .
- Infrared (IR) Spectroscopy : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (ethoxy C-O) .
Q. What structural features of this compound suggest potential biological activity?
- Methodological Answer :
- Pyrrolidinone core : Known to interact with enzymes like kinases and proteases via hydrogen bonding .
- 3,4-Dimethylphenyl group : Enhances lipophilicity, improving membrane permeability .
- 4-Ethoxybenzamide moiety : Mimics ATP-binding motifs in kinase inhibition assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC50 values) for this compound across studies?
- Methodological Answer : Discrepancies often arise from assay conditions. To address this:
- Standardize Assays : Use identical cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine for kinase inhibition) .
- Validate Purity : HPLC (C18 column, acetonitrile/water gradient) ensures batch-to-batch consistency .
- Statistical Analysis : Apply ANOVA or t-tests to compare datasets, accounting for outliers .
Q. What strategies are effective for improving the solubility and bioavailability of this compound in preclinical models?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) for sustained release .
- Co-crystallization : Use co-formers like succinic acid to modify crystal packing and dissolution rates .
Q. How can computational methods predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate binding to ATP-binding pockets of kinases (e.g., CDK2, PDB ID: 1HCL) .
- MD Simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with activity .
| Computational Tool | Application | Key Output |
|---|---|---|
| AutoDock Vina | Binding affinity prediction | ΔG (kcal/mol) |
| GROMACS | Stability of ligand-protein complex | RMSD (Å) over time |
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Methodological Answer :
- Challenge 1 : Low yield in amide coupling due to steric hindrance.
- Mitigation : Use microwave-assisted synthesis (100°C, 30 min) to accelerate reaction kinetics .
- Challenge 2 : Purification bottlenecks.
- Mitigation : Switch from column chromatography to centrifugal partition chromatography (CPC) for faster separation .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s metabolic stability in hepatic microsomes?
- Methodological Answer :
- Source of Contradiction : Variability in microsome sources (human vs. rodent) or incubation conditions (NADPH concentration).
- Resolution :
- Normalize data to positive controls (e.g., verapamil for CYP3A4 activity).
- Use LC-MS/MS to quantify metabolites (e.g., hydroxylated derivatives) and calculate intrinsic clearance (CLint) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
